molecular formula C17H19N3O4S B7837459 N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B7837459
M. Wt: 361.4 g/mol
InChI Key: FXGKKMTYCZKGMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps:

    Formation of the Tetrahydrothiophen-3-amine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrothiophen-3-amine structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.

    Final Coupling with Phenylpropyl Group: The phenylpropyl group is attached through a coupling reaction, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

Biologically, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest potential as a ligand in biochemical assays.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

Industrially, the compound may find applications in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group may play a key role in its binding affinity and specificity, potentially inhibiting or modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-[(2-methoxyphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-4-[(2-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

The uniqueness of (3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring, along with the sulfonyl and phenylpropyl groups, creates a unique steric and electronic environment that can influence its reactivity and interactions.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-14(6-7-21)16(24)20-17(18-10)25-9-15(23)19-13-5-3-4-12(8-13)11(2)22/h3-5,8,21H,6-7,9H2,1-2H3,(H,19,23)(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGKKMTYCZKGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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